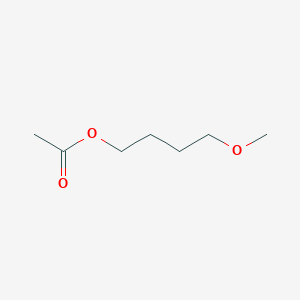
4-Methoxybutyl Acetate
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of 4-Methoxybutyl acetate involves several chemical processes. For instance, a study by Hamdi et al. (2011) discusses the synthesis of related compounds using 4-hydroxycoumarine as a starting material (Hamdi, Passarelli, & Romerosa, 2011).
Molecular Structure Analysis
- The molecular structure of 4-Methoxybutyl acetate and similar compounds can be analyzed through various spectroscopic methods. For example, Rucklidge et al. (2005) utilized NMR spectroscopy to elucidate the molecular structure in their study of related compounds (Rucklidge, Morris, & Cole-Hamilton, 2005).
Chemical Reactions and Properties
- Chemical reactions involving 4-Methoxybutyl acetate are diverse. For instance, Jurczak et al. (1988) explored the stereochemistry of high-pressure cycloaddition reactions involving similar compounds (Jurczak, Gołębiowski, & Raczko, 1988).
Physical Properties Analysis
- The physical properties of 4-Methoxybutyl acetate can be understood through studies like that of Jin et al. (2012), which discusses the synthesis and properties of related compounds, providing insights into their physical characteristics (Jin, Zhang, Yan, & Ma, 2012).
Chemical Properties Analysis
- The chemical properties of 4-Methoxybutyl acetate can be analyzed by studying its reactivity and interactions with other compounds. A study by Schrader et al. (1994) on the photochemical reaction products of related compounds sheds light on the chemical behavior and properties of 4-Methoxybutyl acetate (Schrader, Jakupovic, & Baltes, 1994).
Applications De Recherche Scientifique
-
Environmental Monitoring
- Field : Environmental Science
- Application : 4-Methoxybutyl Acetate is used in printer’s ink and thinner for screen-printing and as an organic solvent to dissolve various resins . Monitoring of its concentration in workplace air is important for health reasons .
- Method : An active and a diffusive sampling method, using a gas chromatograph equipped with a flame ionization detector, were developed for the determination of 4-Methoxybutyl Acetate in workplace air .
- Results : The geometric mean of stationary sampling and personal sampling in a screen-printing factory were 12.61 and 16.52 ppm, respectively .
-
Neuroprotection
- Field : Neuroscience
- Application : Exposure to excessive visible light causes retinal degeneration and may influence the progression of retinal blinding diseases . Here, the focus is on endoplasmic reticulum (ER) stress, which can cause cellular degeneration and apoptosis in response to stress .
- Method : The effects of administering an ER-stress inhibitor, 4-Phenylbutyric acid (4-PBA), in mice were analyzed .
- Results : Light-induced visual function impairment related to photoreceptor cell loss and outer segment degeneration were substantially suppressed by 4-PBA administration .
-
Biotechnological Applications
- Field : Biotechnology
- Application : Acetogenic bacteria, which employ the Wood–Ljungdahl pathway to reduce two molecules of CO2 to acetyl-CoA . Acetyl-CoA is then further reduced to mainly acetate and in some species to minor amounts of ethanol or butyrate . This process has potential applications in the production of biofuels and other valuable chemical compounds .
- Method : The bacteria employ the Wood–Ljungdahl pathway to reduce two molecules of CO2 to one molecule of acetyl-CoA . Acetyl-CoA is then further reduced to mainly acetate and in some species to minor amounts of ethanol or butyrate .
- Results : The capability of acetogens to utilize a wide range of substrates including industrial waste gas, methanol, formate and CO has led to a tremendous interest over the last decade to use them as industrial platform organisms to produce these valuable chemical compounds .
-
(Bio)Medicine Applications
- Field : (Bio)Medicine
- Application : Deep Eutectic Solvents (DESs) comprising organic acids have been investigated for potential (bio)medical applications . They have been implemented and proven their potential as antimicrobial agents and drug delivery enhancers .
- Method : The properties of DESs can be tailored through dilution or change of the ratio of parent substances . They are used in many fields, such as organic synthesis, (bio)catalysis, electrochemistry, and (bio)medicine .
- Results : OA-DESs represent an excellent type of DESs for specific biomedical applications, owing to their negligible cytotoxicity, fulfilling the rules of green chemistry and being generally effective as drug delivery enhancers and antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBDDCTBHGHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619800 | |
| Record name | 4-Methoxybutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutyl Acetate | |
CAS RN |
15057-11-1 | |
| Record name | 4-Methoxybutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybutyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



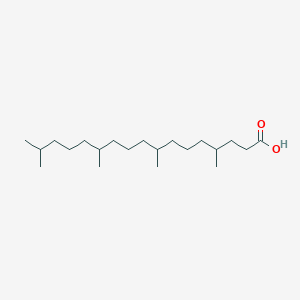
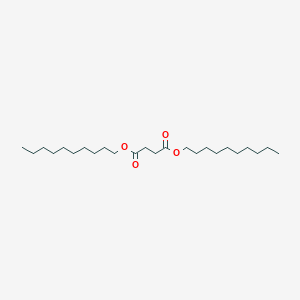
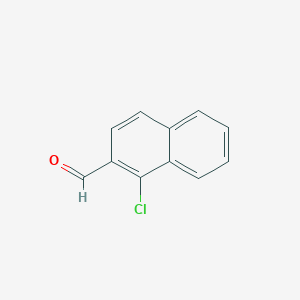
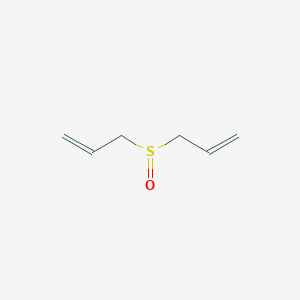
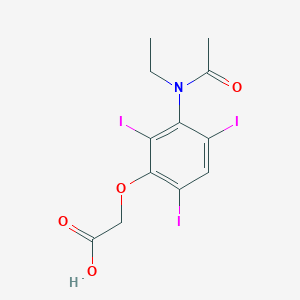
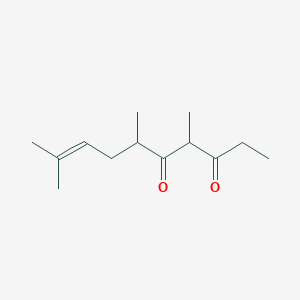
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
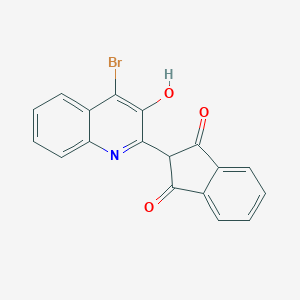
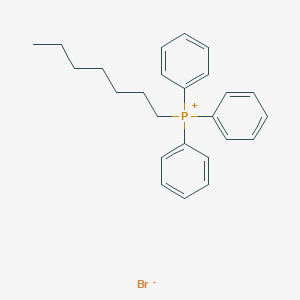


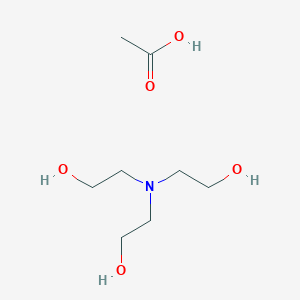
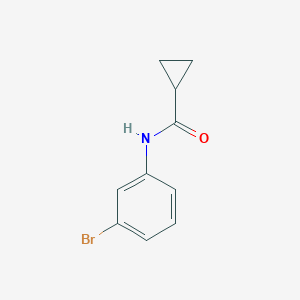
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)